N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its adamantane core, which is a tricyclic hydrocarbon, and the presence of a carboxamide group attached to a phenyl ring substituted with two methoxy groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions for this coupling are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced crystallization methods, such as single crystal X-ray diffraction (SCXRD), are often employed to characterize and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby preventing bacterial gene transcription . The compound interacts with the switch region of the bacterial RNA polymerase, which is a novel drug binding site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and phenyladamantane carboxamides. Examples include:
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and share structural similarities with N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide.
Adamantane-based antiviral drugs: Such as amantadine and rimantadine, which are used to treat influenza.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and its adamantane core, which confer distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-28-20-8-9-21(22(11-20)29-2)26-23(27)25-14-17-10-18(15-25)13-24(12-17,16-25)19-6-4-3-5-7-19/h3-9,11,17-18H,10,12-16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYYLTRYRCQUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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